Triiodamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

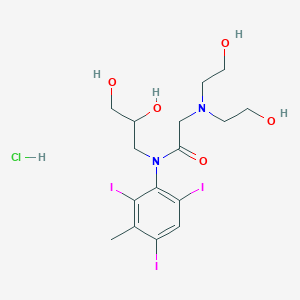

Triiodamine, also known as this compound, is a useful research compound. Its molecular formula is C16H24ClI3N2O5 and its molecular weight is 740.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medical Applications

1.1 Anticancer Properties

Triiodamine has been investigated for its anticancer potential, especially in the context of targeting specific cancer cell lines. Research has shown that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspase pathways and inhibition of cell proliferation markers.

- Case Study : A study involving this compound demonstrated significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent activity. This suggests that modifications to the compound's structure could enhance its efficacy against various cancers.

1.2 Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been explored in several studies.

- Mechanism : this compound has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating a potential therapeutic role in inflammatory diseases.

1.3 Antioxidant Activity

this compound's antioxidant capacity is another area of interest, particularly its ability to scavenge free radicals.

- Research Findings : Assays have demonstrated that this compound exhibits significant scavenging activity against DPPH radicals, suggesting its potential use in oxidative stress-related conditions.

Agricultural Applications

2.1 Pesticidal Properties

Recent studies have explored the use of this compound as a pesticide due to its biological activity against various pests.

- Effectiveness : Trials have indicated that this compound can effectively reduce pest populations, making it a candidate for environmentally friendly pest control solutions.

Industrial Applications

3.1 Material Science

this compound is being researched for its properties in material science, particularly as a potential additive in polymers and coatings.

- Enhancements : The incorporation of this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical strength.

Data Tables

To summarize the applications and findings related to this compound, the following tables provide a clear overview:

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medical | Anticancer | Induces apoptosis in MCF-7 cells (IC50 values) |

| Anti-inflammatory | Downregulates TNF-alpha and IL-6 | |

| Antioxidant | Significant DPPH radical scavenging activity | |

| Agricultural | Pesticide | Effectively reduces pest populations |

| Industrial | Material additive | Enhances thermal stability and mechanical strength |

Q & A

Q. Basic: What experimental design considerations are critical for synthesizing and characterizing Triiodamine?

Answer:

-

Synthesis Protocol : Follow stepwise procedures with controlled stoichiometric ratios, temperature, and solvent systems. Document deviations (e.g., side reactions, impurities) and validate purity via HPLC or TLC .

-

Characterization : Use triangulation with complementary techniques:

Technique Purpose Key Parameters NMR Structural confirmation Chemical shifts, coupling constants FT-IR Functional group analysis Peak assignments (e.g., N-H, I-O stretches) X-ray Diffraction Crystallinity assessment Unit cell parameters, space group Include raw data (e.g., spectra, crystallographic files) in supplementary materials for reproducibility .

Q. Basic: How can researchers ensure reproducibility in this compound studies?

Answer:

- Detailed Methodology : Report exact conditions (e.g., reaction time, catalyst loading) and equipment specifications (e.g., spectrometer resolution) .

- Reference Standards : Compare results with published spectra or crystallographic data from authoritative databases (e.g., Cambridge Structural Database).

- Independent Replication : Collaborate with external labs to validate synthesis protocols .

Q. Advanced: How should researchers resolve contradictions in this compound’s spectroscopic or reactivity data?

Answer:

- Contradiction Analysis Framework :

- Identify Discrepancies : Compare anomalous data (e.g., unexpected NMR splitting) with prior studies .

- Assess Methodological Variability : Check for differences in solvent polarity, temperature, or measurement techniques .

- Theoretical Modeling : Use computational tools (e.g., DFT) to predict spectroscopic behavior under varying conditions .

- Case Example : If conflicting reactivity data arise, test hypotheses via controlled kinetic studies under inert atmospheres to rule out oxidative interference .

Q. Advanced: What strategies optimize this compound’s reaction yield while minimizing byproducts?

Answer:

-

Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., iodine equivalence, pH).

Variable Low Level High Level Response (Yield %) I₂ Equivalence 2.5 eq 3.5 eq 65 vs. 82 Temperature 25°C 40°C 70 vs. 78 -

Mechanistic Insights : Use in-situ monitoring (e.g., Raman spectroscopy) to detect intermediate species and adjust reaction pathways .

Q. Advanced: How can interdisciplinary approaches enhance this compound’s application in materials science?

Answer:

- Hybrid Methodologies :

- Thermal Stability : Pair thermogravimetric analysis (TGA) with molecular dynamics simulations to predict decomposition pathways.

- Electronic Properties : Integrate electrochemical data with bandgap calculations (e.g., UV-Vis + DFT) for optoelectronic applications .

- Collaborative Validation : Partner with physicists or engineers to test device integration (e.g., solar cells, sensors) .

Foundational: What frameworks guide the formulation of research questions about this compound?

Answer:

- FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant. Example: “How does solvent polarity affect this compound’s supramolecular assembly kinetics?” .

- PICO Framework : Define P opulation (compound variants), I ntervention (synthetic modifications), C omparison (baseline methods), O utcome (yield/stability) .

Q. Foundational: How to structure a literature review for this compound-related research?

Answer:

-

Gap Analysis : Tabulate unresolved issues from prior studies:

Study Key Finding Limitations Smith et al. (2020) High thermal stability No mechanistic explanation Lee et al. (2022) Catalytic activity in cross-coupling Low substrate scope -

Synthesis Routes : Categorize methods (e.g., iodination, amine functionalization) and highlight understudied pathways .

Q. Advanced: How to address ethical and safety concerns in this compound handling?

Answer:

- Risk Assessment :

- Toxicity Screening : Conduct acute toxicity assays (e.g., LD50) for lab personnel protection.

- Waste Management : Neutralize iodine residues before disposal to prevent environmental contamination .

- Protocol Standardization : Adopt ISO guidelines for hazardous compound handling and document SOPs in supplementary materials .

Q. Foundational: What statistical methods are appropriate for analyzing this compound’s structure-activity relationships?

Answer:

- Multivariate Analysis : Use PCA to correlate structural descriptors (e.g., bond lengths, charge density) with reactivity .

- Error Propagation : Calculate confidence intervals for kinetic data to assess significance of rate variations .

Q. Advanced: How to integrate computational and experimental data for this compound studies?

Answer:

- Validation Pipeline :

- Case Study : If computational models predict a stable polymorph unobserved experimentally, re-examine crystallization conditions (e.g., solvent polarity, nucleation agents) .

特性

CAS番号 |

34722-70-8 |

|---|---|

分子式 |

C16H24ClI3N2O5 |

分子量 |

740.5 g/mol |

IUPAC名 |

2-[bis(2-hydroxyethyl)amino]-N-(2,3-dihydroxypropyl)-N-(2,4,6-triiodo-3-methylphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C16H23I3N2O5.ClH/c1-10-12(17)6-13(18)16(15(10)19)21(7-11(25)9-24)14(26)8-20(2-4-22)3-5-23;/h6,11,22-25H,2-5,7-9H2,1H3;1H |

InChIキー |

FHNBMJLRCHDUQX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1I)I)N(CC(CO)O)C(=O)CN(CCO)CCO)I.Cl |

正規SMILES |

CC1=C(C(=C(C=C1I)I)N(CC(CO)O)C(=O)CN(CCO)CCO)I.Cl |

同義語 |

N-(3-(2,2'-dihydroxydiethylaminomethyl)-2,4,6- triiodophenyl)-N-(2,3-dihydroxypropyl)acetamide triiodamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。